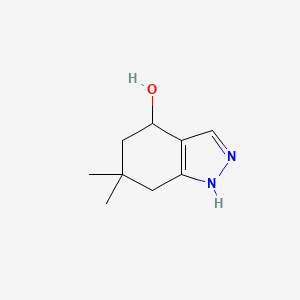

6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol

描述

6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol typically involves cyclization reactions. One common method is the cycloaddition of carbonyl compounds, which requires specific catalysts and conditions . For instance, the reaction might involve the use of a base such as sodium bicarbonate (NaHCO₃) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

化学反应分析

Types of Reactions

6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions might be carried out in an acidic or basic medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of indazole compounds exhibit promising anticancer activities. Specifically, 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol has been studied for its potential as a selective kinase inhibitor, which is crucial in cancer treatment. The compound's ability to induce apoptosis in cancer cells while sparing healthy cells has been highlighted in recent studies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that certain indazole derivatives can exhibit antibacterial and antifungal activities. For instance, modifications to the indazole structure have resulted in compounds that effectively target various bacterial strains and fungal infections .

| Type of Activity | Target Organisms | Effectiveness |

|---|---|---|

| Antibacterial | Escherichia coli | Strong inhibition observed . |

| Antifungal | Candida albicans | Significant antifungal activity noted . |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Its ability to protect neuronal cells from oxidative stress and apoptosis makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

| Study | Findings |

|---|---|

| Neuroprotection Research | Showed protective effects against oxidative damage in neuronal cell lines . |

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its derivatives are utilized in the development of novel pharmaceuticals due to their varied biological activities. The synthetic pathways often involve multi-step reactions that leverage the indazole framework to create new therapeutic agents .

| Synthetic Route | Products |

|---|---|

| Multi-step synthesis | New indole derivatives with enhanced biological activity . |

Case Study 1: Anticancer Activity

A study focused on the synthesis of various indazole derivatives including this compound demonstrated its effectiveness against HT29 colon cancer cells. The compound was shown to selectively inhibit tumor growth while having minimal effects on normal cells.

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial properties of several indazole derivatives against common pathogens. The results indicated that modifications to the structure significantly enhanced antibacterial activity against resistant strains.

作用机制

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2H-Indazole: Another derivative with similar structural features but different functional groups.

Imidazole: A related heterocyclic compound with a different ring structure but similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

Overview

6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Its unique bicyclic structure contributes to diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H14N2O

- Molecular Weight : 166.22 g/mol

- IUPAC Name : 6,6-dimethyl-1,4,5,7-tetrahydroindazol-4-ol

The compound's structure includes hydroxyl and dimethyl groups that enhance its reactivity and solubility in various solvents .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays. It has been shown to scavenge free radicals effectively.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Neuroprotective Effects : There are indications that this compound may act as a neuroprotective agent. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting key enzymes involved in amyloid-beta aggregation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit enzymes such as butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial in the pathophysiology of Alzheimer's disease. For example:

- Modulation of Neurotransmitter Systems : Its ability to modulate neurotransmitter levels may contribute to its neuroprotective effects.

Table 1: Biological Activity Summary

Case Study: Neuroprotection in Alzheimer's Disease

In a study focusing on multitarget-directed ligands for Alzheimer's treatment, derivatives of this compound were evaluated for their ability to inhibit amyloid-beta aggregation. Compound derivatives demonstrated IC50 values significantly lower than curcumin and showed promising results in reducing neurodegeneration associated with amyloid-beta toxicity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol, and how can reaction conditions influence yield?

The compound is typically synthesized via cyclization of β-cycloketol precursors under acidic or catalytic conditions. For example, alkylation reactions using phenacyl bromide in acetone with K₂CO₃ as a base yield derivatives with regioselectivity dependent on reaction time and temperature . Solvent selection (e.g., THF, DMF, or DCM) and purification methods (e.g., column chromatography with EtOAc/hexane gradients) significantly impact yield and purity. Optimized protocols report yields of 67–75% for similar tetrahydroindazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on and NMR to identify key resonances (e.g., hydroxyl protons at δ 8.6–8.7 ppm, methyl groups at δ 1.2–1.5 ppm) and HRMS/ESI-MS for molecular weight validation . X-ray crystallography is essential for resolving stereochemical ambiguities, as demonstrated for the related compound rac-1-[6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone, which revealed the indazole ring’s chair conformation and alkylation regiochemistry .

Q. How can researchers assess the solubility and stability of this compound in biological assays?

Solubility is evaluated using phosphate-buffered saline (pH 7.4) with UV-Vis spectroscopy at λ = 230–280 nm. Kinetic solubility assays, performed with automated liquid handling systems (e.g., TECAN IVO), help determine dissolution rates under physiological conditions . Stability studies in DMSO or aqueous media over 24–48 hours, monitored via HPLC, are recommended to avoid degradation artifacts in cellular assays .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of the tetrahydroindazole core?

Conflicting alkylation or acylation outcomes (e.g., N1 vs. N2 selectivity) arise from steric and electronic factors. X-ray crystallography and DFT calculations can predict reactive sites: alkylation at the pyridine-like nitrogen (N2) is favored due to higher basicity, as shown in phenacyl bromide reactions . Solvent polarity (e.g., acetone vs. DMF) and base strength (K₂CO₃ vs. NaH) further modulate selectivity .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

The compound’s indazole scaffold is a pharmacophore in kinase inhibitors. For example, JTE-051, a derivative, inhibits interleukin-2-inducible T cell kinase (ITK) with IC₅₀ < 10 nM, validated via competitive binding assays and Western blotting for phosphorylation suppression . Molecular docking studies using crystallographic data (PDB: 4XSN) guide structure-activity relationship (SAR) optimization .

Q. What methodologies address low catalytic efficiency in asymmetric synthesis of this compound?

Chiral auxiliaries (e.g., (R)-BINOL) or transition-metal catalysts (e.g., Ru(II)-Pheox) enable enantioselective synthesis. For β-cycloketol precursors, asymmetric aldol reactions with L-proline achieve enantiomeric excess (ee) >90% . Racemic mixtures can be resolved via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Discrepancies often stem from solvation effects or protein flexibility. Free-energy perturbation (FEP) simulations improve binding affinity predictions by accounting for water displacement. For instance, MD simulations of ITK bound to JTE-051 derivatives revealed conformational changes in the ATP-binding pocket not captured in rigid docking . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) resolves these gaps .

属性

IUPAC Name |

6,6-dimethyl-1,4,5,7-tetrahydroindazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5,8,12H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXSNTMXBUWFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C1)NN=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。